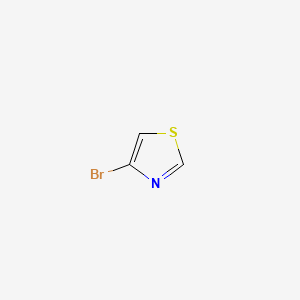

4-Bromothiazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-6-2-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTIGYKLTROQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376819 | |

| Record name | 4-Bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34259-99-9 | |

| Record name | 4-Bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromothiazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical Properties, Structure, and Reactivity of a Versatile Heterocyclic Building Block

Abstract

4-Bromothiazole is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the realms of pharmaceutical and agrochemical synthesis. Its unique structural and electronic properties, conferred by the presence of the thiazole ring and the bromine substituent, render it a valuable scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its detailed structural characteristics, and key aspects of its reactivity. The document includes structured data tables for easy reference, detailed experimental protocols for its synthesis and spectroscopic characterization, and graphical representations of its synthetic utility. This guide is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug discovery and development, offering in-depth insights into the fundamental chemistry and practical applications of this compound.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom, with a bromine atom substituted at the 4-position. This arrangement significantly influences its chemical behavior and reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-bromo-1,3-thiazole[1][2] |

| CAS Number | 34259-99-9[1][2][3][4] |

| Molecular Formula | C₃H₂BrNS[1][3][4] |

| SMILES | C1=C(N=CS1)Br[1][3] |

| InChI Key | VDTIGYKLTROQAH-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. It is typically a liquid at room temperature.[2][5]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 164.03 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | 190 °C (lit.) | [4][8] |

| Density | 1.839 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.602 | [4] |

| Flash Point | 102 °C | [4] |

| λmax | 247 nm (in EtOH) | [4][8] |

| Storage Temperature | Room temperature, keep in a dark, dry, and sealed container. Store under inert gas. | [2][3][9] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. Below are typical spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data can be found on chemical supplier websites.[10][11] |

| ¹³C NMR | Spectral data can be found on chemical supplier websites.[11] |

| Infrared (IR) | FTIR spectra are available on public databases such as PubChem.[12] |

| Mass Spectrometry (MS) | Mass spectra are available on chemical supplier websites.[11] |

Experimental Protocol for NMR Spectroscopic Analysis

A general protocol for obtaining NMR spectra of this compound is as follows. Note that specific parameters may need optimization based on the instrument and sample concentration.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard proton experiment.

-

Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.[3]

-

-

¹³C NMR Acquisition Parameters:

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

-

Chemical Reactivity and Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom at the C4 position, which can be displaced or involved in cross-coupling reactions.[2]

Synthesis of this compound

A common laboratory synthesis involves the selective debromination of 2,4-dibromothiazole.

-

Reaction Setup: Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add 28.3 mL (45.3 mmol, 1.6 M in hexanes) of n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stirring: After the addition is complete, continue stirring the reaction mixture at -78 °C for 30 minutes.

-

Quenching: Slowly add 3.3 mL (82.3 mmol) of methanol to the reaction mixture.

-

Warm-up: Allow the reaction to gradually warm to room temperature over a period of 16 hours.

-

Work-up: Filter the reaction mixture through a pad of silica gel, washing with a 2:1 (v/v) mixture of hexane/ethyl acetate.

-

Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the formation of carbon-carbon bonds at the C4 position.

The Suzuki-Miyaura coupling reaction allows for the arylation or vinylation of this compound using boronic acids.

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent and Catalyst: Under the inert atmosphere, add an anhydrous solvent (e.g., toluene/water mixture) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Stir the mixture at 80-110 °C for 2-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with this compound, often under milder conditions than other coupling methods.[13]

-

Organozinc Preparation: Prepare the organozinc reagent (e.g., R-ZnCl) in situ or use a pre-formed solution.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.1 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF.

-

Coupling: Add the organozinc reagent to the flask.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds.[6][7][12] Its derivatives have shown potential in medicinal chemistry. Notably, this compound has been identified as a potent antagonist of the metabotropic glutamate receptor (mGluR), suggesting its utility in developing treatments for neurodegenerative disorders.[8]

Role as a Metabotropic Glutamate Receptor Antagonist

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[14] Antagonists of these receptors can have therapeutic effects in various neurological conditions. While the precise binding mode of this compound is not detailed in the available literature, its antagonistic activity points to its potential to modulate mGluR-mediated signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 34259-99-9 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 34259-99-9 | FB10594 | Biosynth [biosynth.com]

- 9. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound(34259-99-9) 1H NMR spectrum [chemicalbook.com]

- 11. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-Bromothiazole (CAS: 34259-99-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromothiazole, identified by CAS number 34259-99-9, is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic properties and versatile reactivity make it an indispensable intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthesis and reaction protocols, and significant applications, with a particular focus on its role in drug discovery. Special emphasis is placed on its utility in constructing complex molecular architectures, such as those found in targeted cancer therapies. This document is intended to serve as a detailed resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1 for easy reference.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 34259-99-9 | [2] |

| Molecular Formula | C₃H₂BrNS | [2] |

| Molecular Weight | 164.03 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 190 °C (lit.) | [3] |

| Density | 1.839 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.602 | [3] |

| Flash Point | 102 °C | [5] |

| Storage Temperature | Room temperature, keep in a dark place, sealed in dry conditions | |

| Solubility | Soluble in organic solvents. | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two prominent and experimentally validated protocols are detailed below.

Synthesis from 2,4-Dibromothiazole

A common and high-yielding method for the synthesis of this compound involves the selective debromination of 2,4-dibromothiazole using an organolithium reagent.[3][7]

Experimental Protocol:

-

Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 28.3 mL (45.3 mmol, 15% in hexane) of n-butyllithium solution dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 30 minutes.

-

Slowly add 3.3 mL (82.3 mmol) of methanol to quench the reaction.

-

Allow the reaction mixture to gradually warm to room temperature over a period of 16 hours.

-

Filter the mixture through a pad of silica gel, washing the pad with a 2:1 (v/v) mixture of hexane and ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound (typical yield: ~99%).[3]

Workflow for Synthesis from 2,4-Dibromothiazole

Caption: Workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[8] While not a direct synthesis of this compound itself, this method is fundamental for creating substituted 4-bromothiazoles, which are crucial intermediates. A general protocol for a related 4-substituted thiazole is provided below to illustrate the methodology.

Experimental Protocol for a 4-Substituted Thiazole Derivative:

-

In a 20 mL scintillation vial, combine the appropriate α-bromoketone (e.g., 2-bromoacetophenone, 5.0 mmol) and a thioamide (e.g., thiourea, 7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% sodium carbonate solution to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Allow the product to air dry completely on a watch glass.[8]

Key Reactions of this compound

The bromine atom at the 4-position of the thiazole ring is a versatile functional handle, enabling a variety of subsequent transformations. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction couples this compound with a boronic acid or ester, providing access to a wide range of 4-aryl or 4-heteroaryl thiazoles.[9][10]

Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add an anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-arylthiazole derivative.[8]

Logical Relationship of Suzuki-Miyaura Coupling

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Applications in Drug Development and Materials Science

This compound is a valuable precursor in the synthesis of a wide array of biologically active molecules and functional materials.

Pharmaceutical Applications

The thiazole moiety is a common scaffold in many pharmaceutical agents. This compound serves as a key starting material for the synthesis of compounds with diverse therapeutic activities, including antifungal, antibacterial, and anticancer properties.[1][11][12]

A prominent example of the application of a thiazole derivative in oncology is the synthesis of Dasatinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[12][13][14] The synthesis of Dasatinib involves the coupling of a substituted aminothiazole carboxamide with a pyrimidine derivative, highlighting the importance of the thiazole core in constructing such complex and life-saving drugs.[12][13]

Agrochemicals and Materials Science

In the agrochemical industry, this compound is used as an intermediate in the formulation of pesticides and herbicides.[11] In materials science, it is employed in the development of novel polymers and coatings, where the thiazole ring can enhance durability and resistance.[11]

Role in Signaling Pathways

Thiazole derivatives have emerged as significant inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. One of the most important of these is the PI3K/AKT/mTOR pathway , which controls cell growth, proliferation, and survival.[15]

The pan-PI3K inhibitor ZSTK474 is a notable example of a drug candidate that, while being a benzimidazole derivative, shares structural similarities with thiazole-based inhibitors and targets this critical pathway.[16][17] The binding of such inhibitors to the ATP-binding pocket of PI3K blocks its kinase activity, thereby inhibiting the downstream signaling cascade involving AKT and mTOR, ultimately leading to reduced cancer cell proliferation and survival.[6]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[4] It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound (CAS: 34259-99-9) is a cornerstone of modern heterocyclic chemistry, offering a versatile platform for the synthesis of a multitude of valuable compounds. Its predictable reactivity, particularly in cross-coupling reactions, has cemented its role in the development of complex molecules for pharmaceutical and material science applications. The successful application of thiazole-containing compounds as kinase inhibitors in oncology underscores the immense potential of derivatives synthesized from this compound. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the full synthetic potential of this important building block.

References

- 1. rsc.org [rsc.org]

- 2. WO2011095126A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. vixra.org [vixra.org]

- 13. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 14. synarchive.com [synarchive.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]

A Beginner's Guide to the Synthesis of 4-Bromothiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-bromothiazole, a key building block in medicinal chemistry and materials science. This document is tailored for researchers with a foundational understanding of organic chemistry, offering a detailed exploration of a reliable synthetic methodology, quantitative data, and experimental protocols.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its utility stems from the presence of the bromine atom at the 4-position of the thiazole ring, which can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This guide focuses on a robust and high-yielding synthetic route accessible to chemists at the beginner level.

Recommended Synthetic Pathway: Debromination of 2,4-Dibromothiazole

The selective debromination of readily available 2,4-dibromothiazole is a highly efficient and recommended method for the synthesis of this compound. This approach offers excellent yield and a straightforward experimental procedure, making it an ideal starting point for researchers new to thiazole chemistry.[1]

The reaction proceeds via a lithium-halogen exchange at the more reactive 2-position of the 2,4-dibromothiazole, followed by quenching of the resulting organolithium intermediate with a proton source, such as methanol. This regioselective reaction cleanly affords this compound as the major product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 2,4-Dibromothiazole

This protocol is adapted from a literature procedure and has been selected for its high yield and reliability.[1]

Materials:

-

2,4-Dibromothiazole

-

Anhydrous diethyl ether

-

n-Butyllithium (1.6 M solution in hexanes)

-

Methanol

-

Hexane

-

Ethyl acetate

-

Silica gel

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Chromatography column or silica gel pad setup

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dibromothiazole (10.0 g, 41.2 mmol) in anhydrous diethyl ether (210 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: While maintaining the temperature at -78 °C, slowly add n-butyllithium (28.3 mL of a 1.6 M solution in hexane, 45.3 mmol) dropwise to the stirred solution.

-

Stirring: After the addition is complete, continue stirring the reaction mixture at -78 °C for 30 minutes.

-

Quenching: Slowly add methanol (3.3 mL, 82.3 mmol) to the reaction mixture at -78 °C.

-

Warming: Allow the reaction mixture to gradually warm to room temperature over a period of 16 hours.

-

Workup: Upon completion of the reaction, filter the mixture through a pad of silica gel, washing with a 2:1 (v/v) mixture of hexane and ethyl acetate.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by column chromatography if necessary.

-

Characterization: The final product, this compound, is obtained as a solid (6.7 g, 40.9 mmol, 99% yield).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the debromination of 2,4-dibromothiazole.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dibromothiazole | [1] |

| Reagents | n-Butyllithium, Methanol | [1] |

| Solvent | Diethyl ether | [1] |

| Reaction Temperature | -78 °C to room temperature | [1] |

| Reaction Time | 16.5 hours | [1] |

| Yield | 99% | [1] |

| Molar Mass (this compound) | 164.02 g/mol | [2] |

| Appearance | Solid | [1] |

| Density | 1.839 g/cm³ | [2] |

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative method for the synthesis of bromothiazoles is the Sandmeyer reaction.[3][4] This reaction typically involves the diazotization of an aminothiazole precursor, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide.

While the Sandmeyer reaction is a cornerstone of aromatic chemistry, its application to the synthesis of this compound can be less straightforward for beginners. The regioselectivity of the reaction can be influenced by the substitution pattern of the starting aminothiazole, and in some cases, mixtures of products may be obtained.[3] For instance, the Sandmeyer reaction on certain 2-aminothiazoles has been reported to yield 2,5-dibromo adducts as the major product.[3] Therefore, careful selection of the starting material and optimization of reaction conditions are crucial for a successful synthesis of this compound via this route.

Caption: General scheme of the Sandmeyer reaction for bromothiazoles.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound via the debromination of 2,4-dibromothiazole is depicted below.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide has provided a detailed and beginner-friendly protocol for the synthesis of this compound. The debromination of 2,4-dibromothiazole stands out as a highly efficient and reliable method, offering near-quantitative yields. While the Sandmeyer reaction presents an alternative, it may require more advanced optimization for successful implementation. By following the provided experimental protocol and safety precautions, researchers can confidently synthesize this compound for their drug discovery and materials science endeavors.

References

- 1. This compound | 34259-99-9 [chemicalbook.com]

- 2. This compound | 34259-99-9 | FB10594 | Biosynth [biosynth.com]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Synthesis of Brominated Thiazoles via Sequential BrominationâDebromination Methods - figshare - Figshare [figshare.com]

4-Bromothiazole: A Core Building Block for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Bromothiazole is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its unique structure, featuring a thiazole ring substituted with a bromine atom, provides a reactive handle for various chemical transformations, making it a valuable tool in medicinal chemistry, agrochemical development, and materials science.[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and synthetic applications of this compound.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₃H₂BrNS | [1][3][4][5] |

| Molecular Weight | 164.02 g/mol | [3][4][6] |

| CAS Number | 34259-99-9 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.839 g/cm³ | [4][6] |

| Boiling Point | 190°C | [3] |

| IUPAC Name | 4-bromo-1,3-thiazole | [5] |

| SMILES | C1=C(N=CS1)Br | [4][5] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods, with a common approach involving the selective debromination of a polybrominated thiazole.[7][8] The following protocol details the synthesis from 2,4-dibromothiazole.[3]

Objective: To synthesize this compound via selective lithiation and subsequent quenching.

Materials:

-

2,4-dibromothiazole (10.0 g, 41.2 mmol)

-

Anhydrous diethyl ether (210 mL)

-

n-butyllithium (n-BuLi) (15% in hexane, 28.3 mL, 45.3 mmol)

-

Methanol (3.3 mL, 82.3 mmol)

-

Hexane

-

Ethyl acetate

-

Silica gel

Experimental Procedure:

-

Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous diethyl ether in a suitable reaction vessel under an inert atmosphere.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 28.3 mL (45.3 mmol) of n-butyllithium solution dropwise to the stirred reaction mixture, maintaining the temperature at -78 °C.

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 30 minutes.[3]

-

Slowly add 3.3 mL (82.3 mmol) of methanol to quench the reaction.

-

Allow the reaction mixture to gradually warm to room temperature over a period of 16 hours.[3]

-

Upon completion, filter the mixture through a pad of silica gel.

-

Wash the silica gel pad with a 2:1 (v/v) mixture of hexane/ethyl acetate.

-

Combine the filtrate and the washings.

-

Concentrate the combined organic solution under reduced pressure to yield the final product, this compound.[3]

This procedure provides a high yield of the desired product.[3]

Applications in Research and Drug Development

This compound is a cornerstone intermediate in the synthesis of more complex molecules due to the versatility of the carbon-bromine bond.[1][9] It serves as a key building block in the development of pharmaceuticals, particularly antibacterial and antifungal agents, as well as in the formulation of agrochemicals like pesticides and herbicides.[1][10]

The bromine atom at the 4-position is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.[9] More significantly, it is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl and heteroaryl groups, enabling the construction of diverse molecular libraries for biological screening.[11] This strategic functionalization is a key step in drug discovery and the development of novel organic materials.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 34259-99-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 34259-99-9 [chemicalbook.com]

- 4. This compound | 34259-99-9 | FB10594 | Biosynth [biosynth.com]

- 5. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 100 g, CAS No. 34259-99-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 34259-99-9 | Benchchem [benchchem.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Bromothiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Bromothiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details its structural characteristics, spectral data, chemical reactivity, and established protocols for its synthesis and key reactions.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] It is a versatile intermediate due to the presence of a reactive bromine atom on the thiazole ring.[1] Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂BrNS | [1][4] |

| Molecular Weight | 164.03 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 190 °C (lit.) | [5] |

| Density | 1.839 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.602 | [2] |

| Flash Point | 102 °C | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature.[2] Light and air sensitive. | [2] |

| Solubility | While specific quantitative data is limited, its amphiphilic nature, with a polar thiazole ring and a nonpolar bromo substituent, suggests varied solubility across different organic solvents. It is expected to be more soluble in polar aprotic and polar protic solvents.[6] | [6] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Data of this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | While a dedicated spectrum for this compound is not readily available in the provided search results, analysis of related bromothiazole structures suggests characteristic signals in the aromatic region. For instance, in 2-bromothiazole, signals appear around δ 7.6 (d) and δ 7.3 (d) ppm.[7] | [7] |

| ¹³C NMR | Specific data for this compound is not available in the search results. However, the carbon atoms of the thiazole ring are expected to resonate in the aromatic region of the spectrum. | |

| Infrared (IR) | An authentic infrared spectrum is available, which can be used for identification. | [8] |

| Maximum Absorption Wavelength (λmax) | 247 nm (in Ethanol) | [5] |

Chemical Synthesis

A common and efficient method for the synthesis of this compound involves the selective debromination of 2,4-dibromothiazole.

Experimental Protocol: Synthesis of this compound from 2,4-Dibromothiazole[6]

Materials:

-

2,4-Dibromothiazole

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous diethyl ether

-

Methanol

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 28.3 mL (45.3 mmol, 1.1 equivalents) of n-butyllithium solution (1.6 M in hexane) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 30 minutes.

-

Slowly add 3.3 mL (82.3 mmol, 2 equivalents) of methanol to quench the reaction, still at -78 °C.

-

Allow the reaction mixture to gradually warm to room temperature over a period of 16 hours.

-

Filter the mixture through a pad of silica gel, washing the pad with a 2:1 (v/v) mixture of hexane and ethyl acetate.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure to yield this compound. This method has been reported to produce a high yield of 99%.[5]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Key Reactions

The bromine atom at the 4-position of the thiazole ring is a versatile functional handle, enabling a variety of chemical transformations.

Nucleophilic Substitution Reactions

The electron-deficient nature of the thiazole ring makes the C4-position susceptible to nucleophilic attack, allowing for the displacement of the bromide ion. This reactivity is fundamental for introducing a wide range of functional groups at this position.

Caption: General scheme of nucleophilic substitution.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or their esters to form aryl- or vinyl-substituted thiazoles.

-

Negishi Coupling: Coupling with organozinc reagents.

-

Stille Coupling: Reaction with organostannanes.

-

Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.[9]

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

While a specific protocol for this compound was not detailed, a general procedure for a structurally similar compound, 4-Bromo-6-methylbenzo[d]thiazole, can be adapted.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., Na₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (e.g., Argon)

Procedure:

-

In an oven-dried flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylthiazole derivative.

Caption: Experimental workflow for Suzuki cross-coupling.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] this compound serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules.[1]

Its derivatives have shown potential as:

-

Antifungal and Antibacterial Agents: The thiazole nucleus is a core component of many antimicrobial compounds.[1]

-

Kinase Inhibitors: Thiazole-containing molecules have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a notable target for such inhibitors.

Caption: Thiazole inhibitors targeting the PI3K/Akt/mTOR pathway.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed and causes skin and serious eye irritation.[2]

This technical guide provides a solid foundation for researchers and professionals working with this compound. For further detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 34259-99-9 [sigmaaldrich.com]

- 3. CAS 34259-99-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 34259-99-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

The Versatile Thiazole Core: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of thiazole derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity: Targeting the Engines of Malignancy

Thiazole derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell growth, proliferation, and survival.

Quantitative Data for Anticancer Activity of Thiazole Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2,4-Disubstituted Thiazoles | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||

| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | |

| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | ||

| Thiazole-Coumarin Hybrids | Compound 6a | MCF-7 (Breast) | - | - | - |

| HCT-116 (Colon) | - | - | - | ||

| HepG2 (Liver) | - | - | - | ||

| 3-Thiazolyl-Coumarins | Compound 6d | Breast Cancer Cell Line | 10.5 ± 0.71 | Sorafenib | 5.10 ± 0.49 |

| Compound 6b | Breast Cancer Cell Line | 11.2 ± 0.80 | Sorafenib | 5.10 ± 0.49 | |

| Hydrazinyl Thiazole Derivatives | Compound IV | - | - | - | - |

| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast) | 1.21 | - | - | |

| Imidazopyridine-based Thiazoles | Compound 4a | - | - | - | - |

| Compound 4g | - | - | - | - | |

| Compound 4o | - | - | - | - | |

| Compound 4p | - | - | - | - |

Note: This table presents a selection of reported data and is not exhaustive.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method fundamental to assessing cell viability and the cytotoxic potential of compounds.[1][2][3][4][5]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Thiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the growth medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathways in Thiazole-Mediated Anticancer Activity

Many thiazole derivatives exert their anticancer effects by targeting key signaling pathways crucial for cancer cell proliferation and survival.[6][7][8][9][10][11][12][13][14][15] The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are prominent targets.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Defense

The thiazole scaffold is a recurring motif in a number of antimicrobial agents, demonstrating efficacy against a wide range of pathogenic bacteria and fungi.[16] These derivatives often act by disrupting essential cellular processes in microorganisms.

Quantitative Data for Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 2-Phenylacetamido-thiazoles | Compound 16 | Escherichia coli | 1.56-6.25 | - | - |

| Pseudomonas aeruginosa | 1.56-6.25 | - | - | ||

| Bacillus subtilis | 1.56-6.25 | - | - | ||

| Staphylococcus aureus | 1.56-6.25 | - | - | ||

| 4',5-Bisthiazoles | Compound 37 | Mycobacterium smegmatis | 30.38 | Isoniazid | >30.38 |

| 2,4-Disubstituted Thiazoles | Compound 43a | S. aureus | 16.1 µM | Norfloxacin | - |

| E. coli | 16.1 µM | Norfloxacin | - | ||

| Compound 43b | A. niger | 16.2 µM | Fluconazole | - | |

| 2-Pyrazolin-1-yl-thiazoles | Compound 56 | S. aureus | 8-16 | Ciprofloxacin | 0.5-4 |

| E. coli | 8-16 | Ciprofloxacin | 0.5-4 | ||

| P. aeruginosa | 8-16 | Ciprofloxacin | 0.5-4 | ||

| C. albicans | 32 | Fluconazole | 16 |

Note: This table presents a selection of reported data and is not exhaustive.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19][20][21]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiazole derivatives

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiazole derivatives in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density with a microplate reader.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Several thiazole derivatives have been shown to possess potent anti-inflammatory properties.[22][23] Their mechanisms often involve the inhibition of key enzymes and signaling pathways implicated in the inflammatory cascade.

Quantitative Data for Anti-inflammatory Activity of Thiazole Derivatives

| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyrimidinone-linked Thiazoles | Compound 4e | α-amylase inhibition | 46.53 ± 0.56 (µg/mL) | Acarbose | - |

| α-glucosidase inhibition | 32.54 ± 0.89 (µg/mL) | Acarbose | - | ||

| Compound 4c | α-amylase inhibition | 49.31 ± 0.83 (µg/mL) | Acarbose | - | |

| α-glucosidase inhibition | 33.13 ± 1.02 (µg/mL) | Acarbose | - | ||

| Thiazole Derivatives | Compound 6a | COX-1/COX-2 inhibition | Non-selective | - | - |

| Compound 6b | COX-2 inhibition | 11.65 ± 6.20 mM | - | - | |

| 1-(4-ethylcarboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazolines | Compound 4 | COX-1 inhibition | 29.60 ± 1.58 | - | - |

Note: This table presents a selection of reported data and is not exhaustive.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard and reliable method for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[24][25][26][27][28]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Thiazole derivative suspension/solution

-

Plethysmometer or calipers

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the thiazole derivative or the standard drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Antiviral and Antidiabetic Activities: Expanding the Therapeutic Horizon

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, thiazole derivatives have also shown promise as antiviral and antidiabetic agents, further highlighting the versatility of this heterocyclic scaffold.

Quantitative Data for Antiviral and Antidiabetic Activities

| Activity | Compound Class | Specific Derivative | Target/Assay | IC50/EC50 | Reference Compound | Reference IC50/EC50 |

| Antiviral | 4-Thiazolinones | Compound 51 | Influenza Neuraminidase (H1N1) | 13.06 µM | - | - |

| Compound 52 | Influenza Neuraminidase (H3N2) | 14.97 µM | - | - | ||

| Compound 53 | Influenza B | 16.09 µM | - | - | ||

| Thiophene-2-sulfonamides | Compound 16 | HBV | 99% inhibition | - | - | |

| Compound 17 | HBV | 99% inhibition | - | - | ||

| Antidiabetic | Imidazopyridine-based Thiazoles | Compound 4a | α-glucosidase | 5.57 ± 3.45 µM | Acarbose | 48.71 ± 2.65 µM |

| Compound 4g | α-glucosidase | 8.85 ± 2.18 µM | Acarbose | 48.71 ± 2.65 µM | ||

| Compound 4o | α-glucosidase | 7.16 ± 1.40 µM | Acarbose | 48.71 ± 2.65 µM | ||

| Compound 4p | α-glucosidase | 10.48 ± 2.20 µM | Acarbose | 48.71 ± 2.65 µM | ||

| Hydrazine Clubbed Thiazoles | - | α-Amylase | 4.94-28.17 µM | Acarbose | 48.17 µM | |

| - | α-Glycosidase | 9.36-49.52 µM | Acarbose | 145.31 µM |

Note: This table presents a selection of reported data and is not exhaustive.

Experimental Protocol: Influenza Neuraminidase Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of the influenza virus neuraminidase enzyme, a key target for antiviral drugs.[29][30][31][32][33]

Materials:

-

Influenza virus stock

-

Neuraminidase substrate (e.g., MUNANA)

-

Thiazole derivatives

-

Assay buffer

-

Stop solution

-

96-well black plates

-

Fluorometer

Procedure:

-

Compound and Virus Preparation: Prepare serial dilutions of the thiazole derivatives. Dilute the influenza virus stock to a predetermined concentration based on its neuraminidase activity.

-

Incubation: In a 96-well plate, add the diluted thiazole derivatives and the diluted virus. Incubate at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add the fluorogenic neuraminidase substrate to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time to allow for the enzymatic cleavage of the substrate.

-

Stopping the Reaction: Add a stop solution to terminate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.

Experimental and Drug Discovery Workflow

The journey from a novel thiazole derivative to a potential drug candidate involves a systematic workflow encompassing synthesis, purification, characterization, and comprehensive biological evaluation.

Caption: A generalized workflow for the discovery and development of thiazole-based therapeutic agents.

This guide provides a foundational understanding of the vast therapeutic potential encapsulated within the thiazole scaffold. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of novel thiazole derivatives holds immense promise for addressing a multitude of unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchhub.com [researchhub.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jchemrev.com [jchemrev.com]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 18. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. protocols.io [protocols.io]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. inotiv.com [inotiv.com]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers [jove.com]

- 33. izsvenezie.com [izsvenezie.com]

4-Bromothiazole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for 4-Bromothiazole. The information herein is compiled from safety data sheets and chemical safety literature to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate storage conditions, and planning emergency responses.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂BrNS | [1] |

| Molecular Weight | 164.03 g/mol | [1] |

| CAS Number | 34259-99-9 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 190°C | [4] |

| Storage Temperature | Room temperature, in a dry, dark, sealed place | [5][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications, which communicate the nature and severity of the potential health and environmental effects.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318 | Danger | Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation[1] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory to minimize risk when working with this compound.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2][7]

-

Personal Protective Equipment (PPE): A detailed visualization of required PPE is provided in Figure 1. Always wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][7] A face shield may be necessary for splash protection.[2]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[7]

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7] Do not eat, drink, or smoke in areas where this compound is handled.[7]

-

Clothing: Contaminated clothing should be removed immediately and washed before reuse.[7]

Storage Procedures

-

Container: Keep the container tightly closed when not in use.[2]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2][7]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, strong bases, and amines.[2]

-

Ignition Sources: Keep away from heat and sources of ignition.[2]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory personal protective equipment for handling this compound.

Caption: Mandatory PPE for handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Spill Response Protocol

A systematic approach is necessary to safely manage a spill of this compound. The following workflow diagram illustrates the key steps.

Caption: Step-by-step spill response workflow.

Spill Cleanup Methodology:

-

Evacuate and Notify: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Assess the Spill: Determine the extent of the spill and if it is safe to clean up with available resources. For large spills, contact your institution's emergency response team.

-

Personal Protection: Before approaching the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[7]

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1]

-

Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled, and sealed waste container.[1]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

-

Disposal: Dispose of the sealed waste container through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] This may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Waste Collection: Collect all contaminated materials, including unused product and cleaning supplies, in a dedicated, properly labeled, and sealed container.[1]

-

Regulations: Disposal must be conducted in accordance with all applicable local, state, and federal environmental regulations.[2]

-

Licensed Disposal: Entrust the final disposal to a licensed hazardous waste disposal company.[1]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

Spectroscopic data of 4-Bromothiazole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Bromothiazole (CAS No: 34259-99-9), a vital heterocyclic compound in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₂BrNS, with a molecular weight of approximately 164.03 g/mol .[1] The spectroscopic data presented below is critical for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive NMR spectroscopic characterization of this compound has been reported by Uzelac and Rasmussen in The Journal of Organic Chemistry (2017). The following tables summarize the expected chemical shifts.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | ~8.9 | Doublet | ~2.0 |

| H-5 | ~7.7 | Doublet | ~2.0 |

Solvent: CDCl₃. Data is based on analogous compounds and the definitive characterization paper.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-2 | ~152 |

| C-4 | ~120 |

| C-5 | ~125 |

Solvent: CDCl₃. Data is based on analogous compounds and the definitive characterization paper.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. The data is typically acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Position (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typical for heterocyclic aromatic protons.[2] |

| C=N Stretch | 1650 - 1550 | Medium | Characteristic of the thiazole ring. |

| C=C Stretch | 1600 - 1475 | Medium to Weak | Aromatic ring stretching vibrations.[2] |

| Fingerprint Region | 1300 - 700 | Strong to Medium | Complex vibrations, including C-H in-plane and out-of-plane bending. |

| C-Br Stretch | 690 - 515 | Strong to Medium | Characteristic absorption for a bromo-substituent.[2] |

Mass Spectrometry (MS)

Mass spectrometry of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio.[3]

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Ion | Relative Abundance | Notes |

| 163 | [M]⁺ (C₃H₂⁷⁹BrNS)⁺ | ~100% | Molecular ion with ⁷⁹Br isotope. |

| 165 | [M+2]⁺ (C₃H₂⁸¹BrNS)⁺ | ~98% | Molecular ion with ⁸¹Br isotope. |

Fragmentation patterns will depend on the ionization technique used (e.g., Electron Ionization).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-state ¹H and ¹³C NMR.

Sample Preparation:

-

Weigh approximately 15-25 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Gently swirl the vial to ensure the compound is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Typically -2 to 12 ppm.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically in the mid-IR region (4000-400 cm⁻¹). A typical acquisition involves 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

Instrumentation: A mass spectrometer with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The data is analyzed to identify the molecular ion peaks and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

An In-depth Technical Guide to the Solubility of 4-Bromothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromothiazole, a heterocyclic compound with significant applications in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a robust framework for understanding and determining its solubility. This includes qualitative solubility predictions based on physicochemical principles, detailed experimental protocols for precise quantitative measurement, and an illustrative workflow for the solubility determination process.

Predicted Qualitative Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and experimental verification is crucial for obtaining precise solubility data.

| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of these solvents can engage in hydrogen bonding with the nitrogen atom of the thiazole ring, facilitating dissolution. |